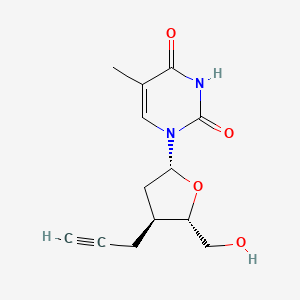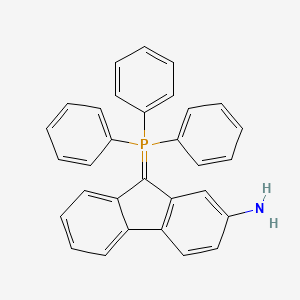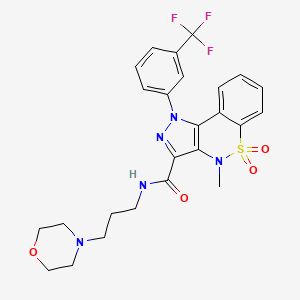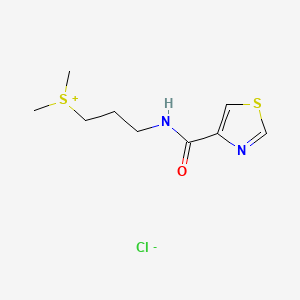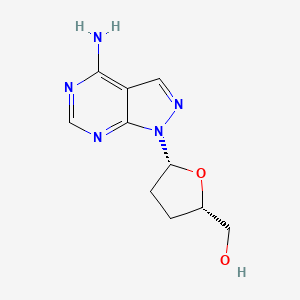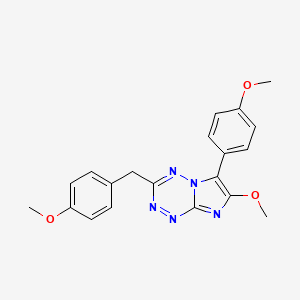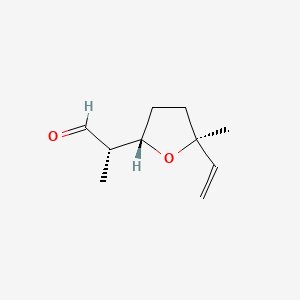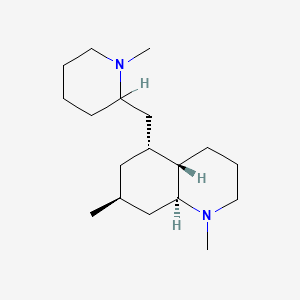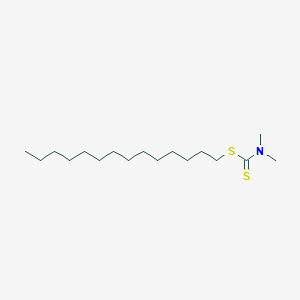
Tetradecyl dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl dimethylcarbamodithioate is an organic compound with the molecular formula C17H35NS2. It is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and antimicrobial agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反応の分析
Types of Reactions: Tetradecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted carbamodithioates.
科学的研究の応用
Tetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: The compound has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of tetradecyl dimethylcarbamodithioate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s surfactant properties allow it to adsorb onto surfaces, providing a protective layer that prevents corrosion. The molecular targets include microbial cell membranes and metal surfaces .
類似化合物との比較
- Tetradecyl dimethyl benzyl ammonium chloride (TDBAC)
- Tributyl tetradecyl phosphonium chloride (TTPC)
Comparison: Tetradecyl dimethylcarbamodithioate is unique in its dual functionality as both a surfactant and a corrosion inhibitor. While TDBAC and TTPC are primarily used as antimicrobial agents and corrosion inhibitors, this compound offers additional benefits due to its specific chemical structure, which enhances its adsorption properties and effectiveness in various applications .
特性
CAS番号 |
6313-72-0 |
|---|---|
分子式 |
C17H35NS2 |
分子量 |
317.6 g/mol |
IUPAC名 |
tetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
InChIキー |
PIMMKCQTAHLJMV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCSC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



